N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a nitrobenzoyl group, and a sulfonylphenylacetamide moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein-protein interfaces, such as the s100a2–p53 interaction .
Mode of Action
It’s known that piperazine derivatives can exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets . For instance, some piperazine derivatives have been found to inhibit protein-protein interactions, such as the S100A2–p53 interaction .
Biochemical Pathways
The inhibition of protein-protein interactions can have broad effects on cellular signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of protein-protein interactions can potentially disrupt cellular processes, leading to changes in cell behavior .
Action Environment
The action of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the acylation of piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(3-nitrobenzoyl)piperazine. The next step involves the sulfonylation of this intermediate with 4-chlorosulfonylphenylacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Use of oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions makes it a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXGAUJHXJNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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